molecular formula C7H6ClN3 B15362138 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159982-99-6

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine

Cat. No.: B15362138
CAS No.: 1159982-99-6
M. Wt: 167.59 g/mol
InChI Key: LVHUNHFIFKUVON-UHFFFAOYSA-N
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Description

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine is a chemical compound belonging to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyrazole derivative with a chlorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed for large-scale chemical synthesis. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The reactions of this compound can yield various products, depending on the reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine exerts its effects depends on its molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The specific molecular targets and pathways involved vary based on the biological context and the type of reaction being studied.

Comparison with Similar Compounds

  • 7-chloro-5-methylpyrazolo[1,5-A]pyrimidine

  • 7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidine

  • ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Properties

CAS No.

1159982-99-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-6-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-4-9-6-2-3-10-11(6)7(5)8/h2-4H,1H3

InChI Key

LVHUNHFIFKUVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC=N2)N=C1)Cl

Origin of Product

United States

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